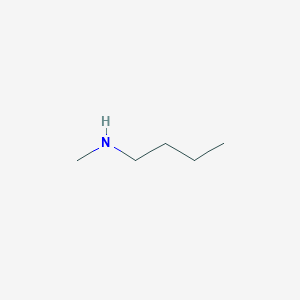
8-Methylpsoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpsoralen is a natural compound that belongs to the class of furanocoumarins. It is found in various plants such as figs, celery, parsley, and citrus fruits. 8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of 8-Methylpsoralen is primarily mediated through its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. Additionally, 8-Methylpsoralen can also activate the immune system and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Methylpsoralen are primarily related to its ability to interact with DNA and modulate cellular processes. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by activating T-cells and inducing the production of cytokines that are involved in the immune response. Additionally, 8-Methylpsoralen has been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methylpsoralen in lab experiments is its ability to intercalate into DNA and form covalent bonds with the pyrimidine bases. This allows for the study of DNA damage and repair mechanisms, as well as the effects of DNA adducts on cellular processes. Additionally, 8-Methylpsoralen can be used as a photosensitizer in photobiological experiments, allowing for the study of the effects of light on cellular processes.
One of the limitations of using 8-Methylpsoralen in lab experiments is its potential toxicity. This compound can cause DNA damage and cell death at high concentrations, which can limit its use in certain experiments. Additionally, the use of 8-Methylpsoralen in photobiological experiments requires specialized equipment and procedures, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 8-Methylpsoralen. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the effects of 8-Methylpsoralen on cellular processes, including DNA damage and repair mechanisms, apoptosis, and immune system activation. Additionally, the use of 8-Methylpsoralen in combination with other compounds or therapies may enhance its anti-tumor and immunomodulatory effects. Overall, the study of 8-Methylpsoralen has the potential to lead to the development of new treatments for various diseases, including cancer and autoimmune disorders.
Métodos De Síntesis
8-Methylpsoralen can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing 8-Methylpsoralen is through chemical synthesis, which involves the reaction of psoralen with methyl iodide. The yield of this method is around 50-60%, and the purity of the compound can be improved through further purification steps.
Aplicaciones Científicas De Investigación
8-Methylpsoralen has been extensively studied for its applications in scientific research, particularly in the field of photobiology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In photobiology, 8-Methylpsoralen is used as a photosensitizer in the treatment of various skin diseases, including psoriasis, vitiligo, and cutaneous T-cell lymphoma. It is also used in the treatment of certain types of cancer, such as melanoma and non-melanoma skin cancers.
Propiedades
Número CAS |
15912-88-6 |
|---|---|
Nombre del producto |
8-Methylpsoralen |
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O3/c1-7-11-9(4-5-14-11)6-8-2-3-10(13)15-12(7)8/h2-6H,1H3 |
Clave InChI |
IVUMRIXSXVKOMB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
SMILES canónico |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Sinónimos |
8-methylpsoralen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



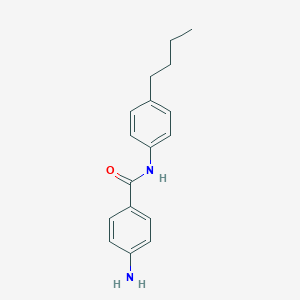
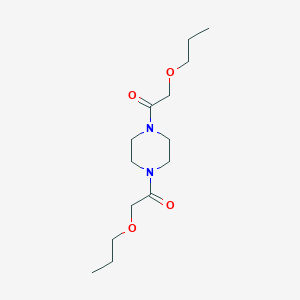
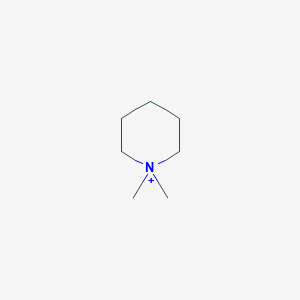
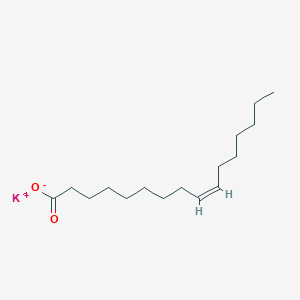
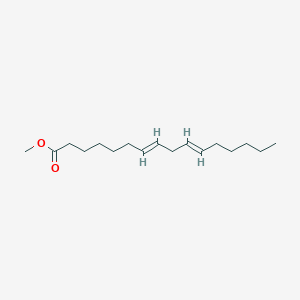
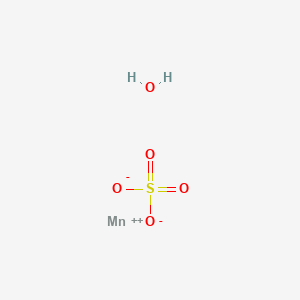
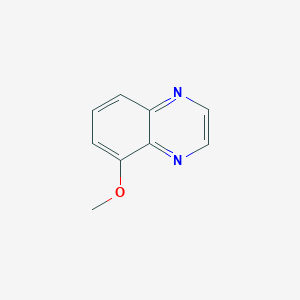
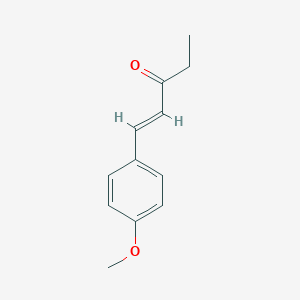
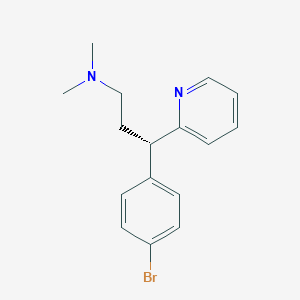
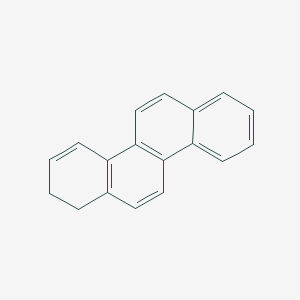
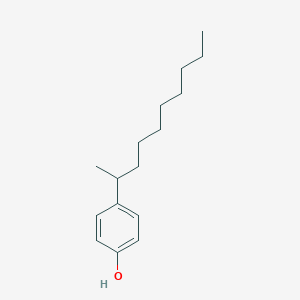
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
